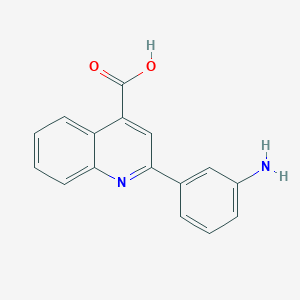

2-(3-Aminophenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Aminophenyl)quinoline-4-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C16H12N2O2 and a molecular weight of 264.28 .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, such as “this compound”, has been reported in several studies . One method involves starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by a Doebner reaction, amidation, reduction, acylation, and amination . Another method employs arylmethyl azides as the precursor, which undergoes an acid-promoted rearrangement to give an N-aryl iminium ion .

Molecular Structure Analysis

The molecular structure of “this compound” can be determined using techniques such as 1H-NMR and 13C-NMR . For instance, the 1H-NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule . Similarly, the 13C-NMR spectrum provides information about the carbon atoms in the molecule .

Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives, including “this compound”, can undergo various chemical reactions . For example, they can be transformed into bioactive compounds . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .

Physical And Chemical Properties Analysis

“this compound” is a gray powder . Its melting point is between 97-99°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Dye Applications

Research has identified the synthesis and potential use of 2-(3-Aminophenyl)quinoline-4-carboxylic acid derivatives as alternatives to traditional dyes. Krishnan, Sekar, and Seshadri (1986) synthesized 7-Amino-3-(4-aminophenyl)quinoline and explored its application as a benzidine substitute in dye synthesis. This work demonstrated the compound's utility in creating disazo and trisazo acid and direct dyes, highlighting its differential reactivity and the potential for developing new dye materials with enhanced properties (Krishnan, R., Sekar, N., & Seshadri, S., 1986).

Photophysical Properties for Sensing and Imaging

Padalkar and Sekar (2014) investigated the photophysical behaviors of azole-quinoline-based fluorophores, including derivatives synthesized from reactions involving this compound. These compounds exhibited dual emissions and large Stokes shifts, indicating their potential application in fluorescence spectroscopy and imaging technologies. The study underscores the importance of solvent polarity on the emission properties of these compounds, suggesting their utility in developing sensitive and selective probes for scientific research (Padalkar, V., & Sekar, N., 2014).

Anticancer Activity

A study by Bhatt, Agrawal, and Patel (2015) on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives revealed significant anticancer activity against various carcinoma cell lines. By employing microwave irradiation for synthesis, the research demonstrated the compounds' efficiency in inducing apoptosis, suggesting their potential as novel anticancer agents. This research provides a foundation for further exploration of this compound derivatives in cancer treatment (Bhatt, H., Agrawal, Y., & Patel, M. J., 2015).

Polymer and Material Science Applications

Druzhinina, Kondrashova, and Shvekhgeimer (2004) explored the synthesis of derivatives of polycaproamide graft copolymers containing 2-(4-Aminophenyl)Quinoline-4-Carboxylic Acid fragments. Their work demonstrates the compound's utility in creating new materials with potential applications in various industrial and scientific fields. The study shows how polymer-analog transformations can lead to the formation of novel copolymers, expanding the material's applications (Druzhinina, T. V., Kondrashova, N., & Shvekhgeimer, M., 2004).

Eigenschaften

IUPAC Name |

2-(3-aminophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,17H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODPOLBGQUBGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353673 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78660-91-0 |

Source

|

| Record name | 2-(3-aminophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B443505.png)

![N-benzyl-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B443508.png)

![2-(2-furyl)-N-(3-{4-[3-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)propyl]-1-piperazinyl}propyl)-4-quinolinecarboxamide](/img/structure/B443509.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B443510.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B443514.png)

![3-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B443515.png)

![3-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B443516.png)

![2-ethyl-N-{3-[(2-ethylbutanoyl)amino]phenyl}butanamide](/img/structure/B443519.png)

![Propyl 2-[(4-ethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443520.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B443522.png)

![Methyl 4-[3-chloro-4-(2-ethoxy-2-oxoethoxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443526.png)